molecular formula C11H10ClNO2 B8671454 5-Acetyl-8-hydroxyquinoline hydrochloride CAS No. 57434-96-5

5-Acetyl-8-hydroxyquinoline hydrochloride

Cat. No. B8671454
Key on ui cas rn: 57434-96-5
M. Wt: 223.65 g/mol
InChI Key: CMMQQJLOZBNXKC-UHFFFAOYSA-N
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Patent
US08236959B2

Procedure details

8-hydroxyquinoline (500 gms/3.44 moles) was dissolved in ethylene chloride (5 lits) at 25-30° C. in an inert atmosphere. To this solution was added acetyl chloride (260 ml/4.12 moles) drop wise in 2 hours. The reaction mass was stirred for 15-20 minutes. Then, aluminum chloride (1.15 Kg/8.62 moles) was added in lots in 2 hours. The reaction mass was stirred at 25-30° C. for 15-20 minutes and heated to 70° C. for 13-14 hours. After completion of reaction, the reaction mass was cooled to 25-30° C. and slowly quenched in a mixture of crushed ice (10 Kg) and conc. HCl (500 ml). The resulting slurry was stirred for 15-20 minutes. The crude 5-acetyl-8-hydroxyquinoline hydrochloride was isolated by filtration, washed with 2 liters of acetone and dried under vacuum for 1 hour. Yield: 680 gms.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
1.15 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[C:12]([Cl:15])(=[O:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)CCl>[ClH:15].[C:12]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2)(=[O:14])[CH3:13] |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
1.15 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 15-20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mass was stirred at 25-30° C. for 15-20 minutes
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to 25-30° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched in a mixture of crushed ice (10 Kg) and conc. HCl (500 ml)
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 15-20 minutes
Duration
17.5 (± 2.5) min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C)(=O)C1=C2C=CC=NC2=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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